molecular formula C12H15NO B13818609 N-(2-Allylphenyl)-N-methylacetamide

N-(2-Allylphenyl)-N-methylacetamide

Cat. No.: B13818609
M. Wt: 189.25 g/mol
InChI Key: HYBAUFQOBCSCKY-UHFFFAOYSA-N
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Description

N-(2-Allylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Allylphenyl)-N-methylacetamide typically involves the reaction of 2-allylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Allylphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group of the acetamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Allylphenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-Allylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Allylphenyl)acetamide: Lacks the methyl group on the nitrogen atom.

    N-(2-Allylphenyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group.

    N-(2-Allylphenyl)-N-methylpropionamide: Has a propionamide moiety instead of an acetamide moiety.

Uniqueness: N-(2-Allylphenyl)-N-methylacetamide is unique due to the presence of both the allyl and methyl groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-(2-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C12H15NO/c1-4-7-11-8-5-6-9-12(11)13(3)10(2)14/h4-6,8-9H,1,7H2,2-3H3

InChI Key

HYBAUFQOBCSCKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1CC=C

Origin of Product

United States

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